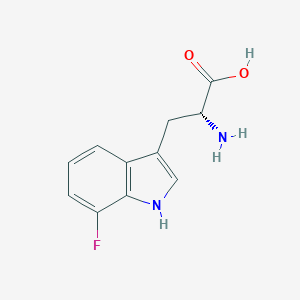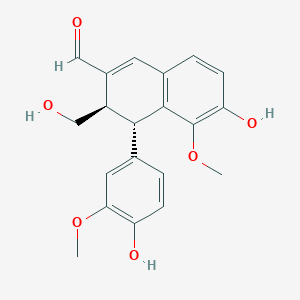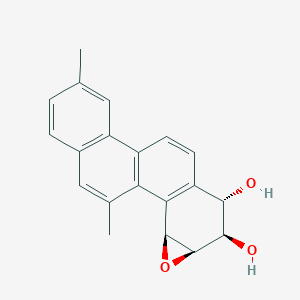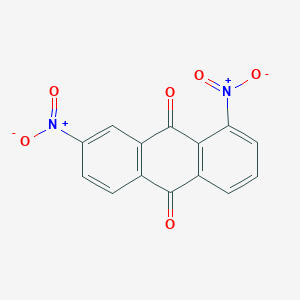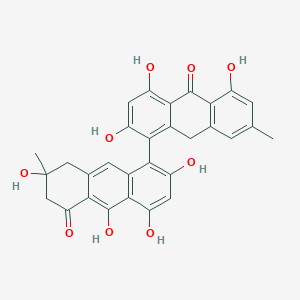![molecular formula C4H9O6P B161495 [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate CAS No. 130971-02-7](/img/structure/B161495.png)
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate, also known as Acetyl-CoA, is a crucial molecule in cellular metabolism. It is an intermediate in the breakdown of carbohydrates, fats, and proteins and is involved in the synthesis of fatty acids, cholesterol, and steroid hormones.
Scientific Research Applications
1. Metabolic Inhibitor in Bacteria
(2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate has been studied as a metabolic inhibitor in bacteria, particularly Escherichia coli. It interferes with normal phosphoglyceride metabolism by inhibiting the accumulation of certain phospholipids like phosphatidylglycerol, impacting protein accumulation. This compound serves as a competitive inhibitor in specific biochemical reactions, providing insights into bacterial metabolism and potential targets for antibacterial drugs (Tang, Engel, & Tropp, 1979).
2. Study of Toxicity and Metabolism
Research has been conducted to understand the metabolic response and toxicity of related organophosphorous compounds, using techniques like NMR-based metabonomics. These studies provide critical insights into the impact of these compounds on biological systems and their potential toxic effects (Neerathilingam et al., 2010).
3. Target for Antibacterial and Antiparasitic Drugs
Compounds related to (2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate are being explored as targets for developing antibacterial and antiparasitic drugs. Their inhibitory activity against key enzymes in isoprenoid biosynthesis, crucial for the survival of pathogenic bacteria and parasites, makes them valuable in drug development (Kuntz et al., 2005).
4. Adhesive Polymers and Dentistry Applications
This compound and its analogs have found applications in the synthesis of adhesive polymers, particularly in dentistry. They exhibit improved hydrolytic stability and can be used to enhance adhesion properties in dental treatments (Moszner et al., 2006).
5. Impact on Nuclear Receptors
Studies have shown that primary metabolites of organophosphate flame retardants, closely related to (2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate, can affect human nuclear receptors. These findings are significant in understanding the potential health impacts of these chemicals, especially in relation to hormone disruption (Kojima et al., 2016).
6. Pharmacokinetic Studies
Pharmacokinetic studies involving related compounds have been conducted to evaluate their metabolism and potential as therapeutic agents. This research is crucial for drug development and understanding the bioavailability and safety of new drugs (Jia et al., 2016).
properties
CAS RN |
130971-02-7 |
|---|---|
Product Name |
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate |
Molecular Formula |
C4H9O6P |
Molecular Weight |
184.08 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O6P/c1-3(5)4(6)2-10-11(7,8)9/h4,6H,2H2,1H3,(H2,7,8,9)/t4-/m1/s1 |
InChI Key |
OKYHYXLCTGGOLM-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)[C@@H](COP(=O)(O)O)O |
SMILES |
CC(=O)C(COP(=O)(O)O)O |
Canonical SMILES |
CC(=O)C(COP(=O)(O)O)O |
synonyms |
3,4-DHBP 3,4-dihydroxy-2-butanone-4-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



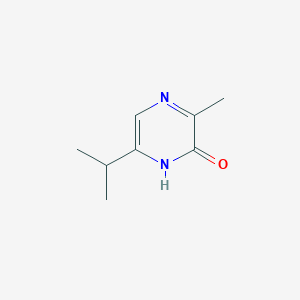


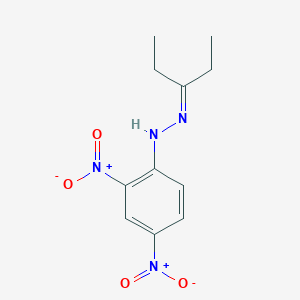
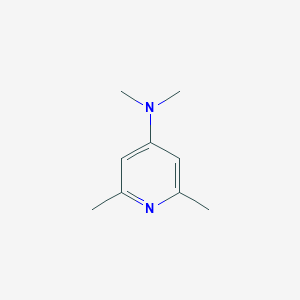
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
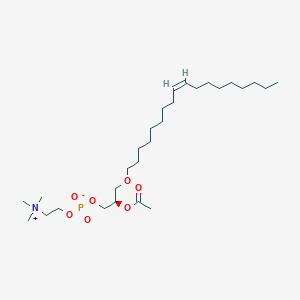

![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
